
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, commonly known as FAL-1, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FAL-1 is a quinoline-based derivative that exhibits promising anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Antitumor Potential : Quinolinyl acrylate derivatives, including compounds structurally similar to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, have shown potential as antitumor agents. They have been evaluated against human prostate cancer cells in both in vitro and in vivo settings, demonstrating inhibitory effects on cancer cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity (Rodrigues et al., 2012).
Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of quinolinones for varied applications. For instance, treatments involving derivatives of E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin- 2(1H)-one have led to the formation of new quinolinones with different heterocyclic substituents (Abass et al., 2013).
Influenza A Endonuclease Inhibitors : Certain 3-hydroxyquinolin-2(1H)-ones derivatives, including those with structural similarities to the compound , have been synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory properties (Sagong et al., 2013).
Antimicrobial Applications : Studies have indicated that chalcone derivatives related to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one possess antimicrobial properties. These compounds have been tested against various microorganisms and have shown inhibitory effects on bacterial growth (Manivannan, 2020).
Anticancer Activity : Pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using similar compounds, have demonstrated anticancer activity. Their efficacy has been evaluated in liver cancer cell lines, highlighting their potential as therapeutic agents (Ouf et al., 2014).
Corrosion Inhibition : Chalcone derivatives, structurally related to the compound , have been studied for their corrosion inhibition behavior on mild steel in hydrochloric acid solution. These studies provide insights into their potential industrial applications (Lgaz et al., 2017).
Propiedades
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO2/c1-16-11-13-21-19(15-16)23(18-8-3-2-4-9-18)24(25(29)27-21)22(28)14-12-17-7-5-6-10-20(17)26/h2-15H,1H3,(H,27,29)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMWYRDKYGNQV-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

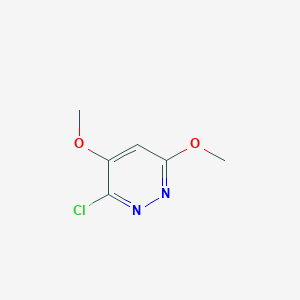
![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

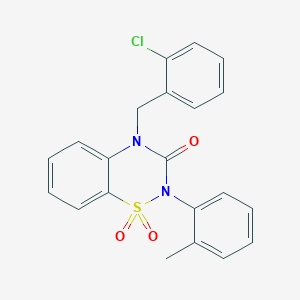
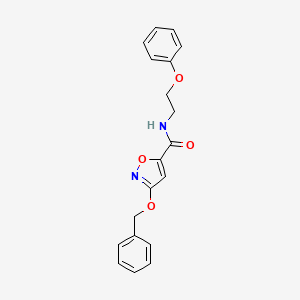
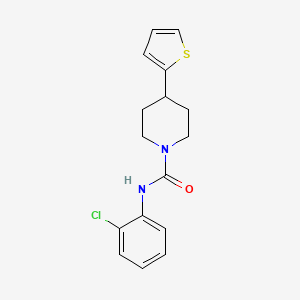
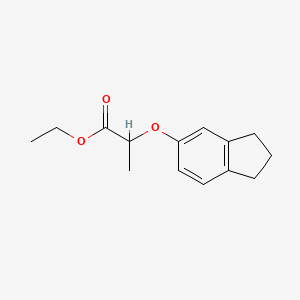
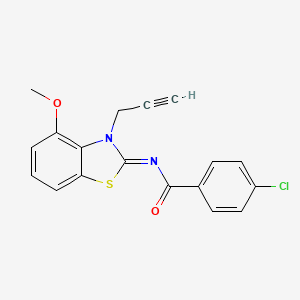
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)
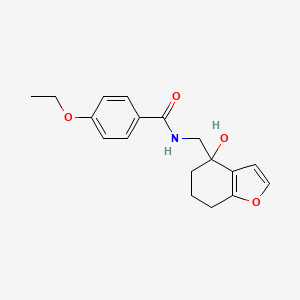

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)
